molecular formula C9H17N3O3 B14671020 N-Acetyl-L-alanyl-N-methyl-D-alaninamide CAS No. 37460-17-6

N-Acetyl-L-alanyl-N-methyl-D-alaninamide

Cat. No.: B14671020
CAS No.: 37460-17-6
M. Wt: 215.25 g/mol
InChI Key: QIVKPXNXCAPCCO-RITPCOANSA-N
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Description

N-Acetyl-L-alanyl-N-methyl-D-alaninamide is a synthetic peptide derivative It is composed of an acetylated L-alanine residue, an N-methylated D-alanine residue, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-N-methyl-D-alaninamide typically involves the following steps:

    Protection of Amino Groups: The amino groups of L-alanine and D-alanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-N-methyl-D-alaninamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Hydrolysis: L-alanine and N-methyl-D-alanine.

    Oxidation: Oxidized derivatives of the peptide.

    Substitution: Peptides with different acyl groups.

Scientific Research Applications

N-Acetyl-L-alanyl-N-methyl-D-alaninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide interactions and conformations.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and as a building block for synthetic peptides.

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-N-methyl-D-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and N-methyl groups can influence the compound’s binding affinity and specificity. The peptide may act by mimicking natural substrates or inhibitors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylglycyl-L-alaninamide
  • N-Acetyl-L-alanyl-L-alaninamide
  • N-Methyl-D-alanine

Uniqueness

N-Acetyl-L-alanyl-N-methyl-D-alaninamide is unique due to its specific combination of acetylation and N-methylation, which can confer distinct structural and functional properties. This uniqueness makes it valuable for studying specific peptide interactions and for potential therapeutic applications.

Properties

CAS No.

37460-17-6

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2R)-1-(methylamino)-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C9H17N3O3/c1-5(8(14)10-4)12-9(15)6(2)11-7(3)13/h5-6H,1-4H3,(H,10,14)(H,11,13)(H,12,15)/t5-,6+/m1/s1

InChI Key

QIVKPXNXCAPCCO-RITPCOANSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)NC)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC)NC(=O)C

Origin of Product

United States

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